molecular formula C8H15NO6 B15141381 D-N-Acetylgalactosamine-18O

D-N-Acetylgalactosamine-18O

Cat. No.: B15141381
M. Wt: 223.21 g/mol
InChI Key: MBLBDJOUHNCFQT-ULGGAGSYSA-N
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Description

D-N-Acetylgalactosamine-18O is a derivative of N-acetylgalactosamine, an amino sugar derivative of galactose. This compound is labeled with the stable isotope oxygen-18, which is often used in various biochemical and analytical applications. N-acetylgalactosamine is a crucial component in the structure of glycoproteins and glycolipids, playing a significant role in cellular communication and molecular recognition processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-N-Acetylgalactosamine-18O typically involves the incorporation of the oxygen-18 isotope into the N-acetylgalactosamine molecule. This can be achieved through enzymatic or chemical methods. One common approach is the enzymatic treatment with N-glycosidase in the presence of H2^18O, which incorporates the oxygen-18 isotope into the molecule during the deglycosylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. The process includes the expression of specific glycosyltransferases and glycosidases in microbial systems, followed by the incorporation of the oxygen-18 isotope during the enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: D-N-Acetylgalactosamine-18O undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the molecule can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound .

Scientific Research Applications

D-N-Acetylgalactosamine-18O has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of D-N-Acetylgalactosamine-18O involves its interaction with specific molecular targets, such as the asialoglycoprotein receptor on hepatocytes. This interaction facilitates the uptake and internalization of the compound into the cells, where it can exert its effects. The pathways involved include receptor-mediated endocytosis and subsequent intracellular trafficking .

Comparison with Similar Compounds

Uniqueness: D-N-Acetylgalactosamine-18O is unique due to the presence of the oxygen-18 isotope, which makes it particularly useful in isotopic labeling studies. Its specific interaction with the asialoglycoprotein receptor also distinguishes it from other similar compounds, providing targeted delivery capabilities in therapeutic applications .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

223.21 g/mol

IUPAC Name

N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i12+2

InChI Key

MBLBDJOUHNCFQT-ULGGAGSYSA-N

Isomeric SMILES

CC(=[18O])N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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